(3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride
(3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride
Paroxetine Hydrochloride is the hydrochloride salt form of paroxetine, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI) with antidepressant and anxiolytic properties. Paroxetine binds to the pre-synaptic serotonin transporter complex resulting in negative allosteric modulation of the complex thereby blocking reuptake of serotonin by the pre-synaptic transporter. Inhibition of serotonin recycling enhances serotonergic function through serotonin accumulation in the synaptic cleft, resulting in long-term desensitization and downregulation of 5HT1 (serotonin) receptors and leading to symptomatic relief of depressive illness.
Paroxetine hydrochloride is the hydrochloride salt of paroxetine. It is an antidepressant drug. It has a role as an antidepressant, an anxiolytic drug, a hepatotoxic agent, a P450 inhibitor and a serotonin uptake inhibitor. It contains a paroxetinium(1+).
A serotonin uptake inhibitor that is effective in the treatment of depression.
Paroxetine hydrochloride is the hydrochloride salt of paroxetine. It is an antidepressant drug. It has a role as an antidepressant, an anxiolytic drug, a hepatotoxic agent, a P450 inhibitor and a serotonin uptake inhibitor. It contains a paroxetinium(1+).
A serotonin uptake inhibitor that is effective in the treatment of depression.
Brand Name:
Vulcanchem
CAS No.:
78246-49-8
VCID:
VC0000311
InChI:
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
SMILES:
C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-]
Molecular Formula:
C19H21ClFNO3
Molecular Weight:
365.8 g/mol
(3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride
CAS No.: 78246-49-8
APIs
VCID: VC0000311
Molecular Formula: C19H21ClFNO3
Molecular Weight: 365.8 g/mol
Purity: > 98%
CAS No. | 78246-49-8 |
---|---|
Product Name | (3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride |
Molecular Formula | C19H21ClFNO3 |
Molecular Weight | 365.8 g/mol |
IUPAC Name | (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride |
Standard InChI | InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1 |
Standard InChIKey | GELRVIPPMNMYGS-RVXRQPKJSA-N |
Isomeric SMILES | C1C[NH2+]C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-] |
SMILES | C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-] |
Canonical SMILES | C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-] |
Appearance | Solid powder |
Description | Paroxetine Hydrochloride is the hydrochloride salt form of paroxetine, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI) with antidepressant and anxiolytic properties. Paroxetine binds to the pre-synaptic serotonin transporter complex resulting in negative allosteric modulation of the complex thereby blocking reuptake of serotonin by the pre-synaptic transporter. Inhibition of serotonin recycling enhances serotonergic function through serotonin accumulation in the synaptic cleft, resulting in long-term desensitization and downregulation of 5HT1 (serotonin) receptors and leading to symptomatic relief of depressive illness. Paroxetine hydrochloride is the hydrochloride salt of paroxetine. It is an antidepressant drug. It has a role as an antidepressant, an anxiolytic drug, a hepatotoxic agent, a P450 inhibitor and a serotonin uptake inhibitor. It contains a paroxetinium(1+). A serotonin uptake inhibitor that is effective in the treatment of depression. |
Purity | > 98% |
Related CAS | 61869-08-7 (Parent) |
Synonyms | Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |
Reference | 1: Brittain HG. Paroxetine hydrochloride: polymorphs and solvatomorphs. Profiles Drug Subst Excip Relat Methodol. 2013;38:407-21. doi: 10.1016/B978-0-12-407691-4.00009-5. Review. PubMed PMID: 23668409. 2: Germann D, Ma G, Han F, Tikhomirova A. Paroxetine hydrochloride. Profiles Drug Subst Excip Relat Methodol. 2013;38:367-406. doi: 10.1016/B978-0-12-407691-4.00008-3. Review. PubMed PMID: 23668408. 3: Khatavkar UN, Shimpi SL, Jayaram Kumar K, Deo KD. Development and comparative evaluation of in vitro, in vivo properties of novel controlled release compositions of paroxetine hydrochloride hemihydrate as against Geomatrix™ platform technology. Drug Dev Ind Pharm. 2013 Aug;39(8):1175-86. doi: 10.3109/03639045.2012.682222. Epub 2012 May 21. PubMed PMID: 22607046. 4: Pae CU, Misra A, Ham BJ, Han C, Patkar AA, Masand PS. Paroxetine mesylate: comparable to paroxetine hydrochloride? Expert Opin Pharmacother. 2010 Feb;11(2):185-93. doi: 10.1517/14656560903451708. Review. PubMed PMID: 20088740. 5: Jin SJ, Yoo YH, Kim MS, Kim JS, Park JS, Hwang SJ. Paroxetine hydrochloride controlled release POLYOX matrix tablets: screening of formulation variables using Plackett-Burman screening design. Arch Pharm Res. 2008 Mar;31(3):399-405. doi: 10.1007/s12272-001-1170-0. Epub 2008 Apr 13. PubMed PMID: 18409056. 6: Venkatachalam A, Chatterjee VS. Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride in bulk drug and pharmaceutical formulations. Anal Chim Acta. 2007 Aug 29;598(2):312-7. Epub 2007 Aug 8. PubMed PMID: 17719907. 7: Alarfaj N, Razeq SA, Sultan M. Spectrofluorimetric determination of paroxetine hydrochloride in its formulations and human plasma. Chem Pharm Bull (Tokyo). 2006 Apr;54(4):564-6. PubMed PMID: 16595967. 8: Onal A, Kepekçi SE, Oztunç A. Spectrophotometric methods for the determination of the antidepressant drug paroxetine hydrochloride in tablets. J AOAC Int. 2005 Mar-Apr;88(2):490-5. PubMed PMID: 15859076. 9: Roscoe JA, Morrow GR, Hickok JT, Mustian KM, Griggs JJ, Matteson SE, Bushunow P, Qazi R, Smith B. Effect of paroxetine hydrochloride (Paxil) on fatigue and depression in breast cancer patients receiving chemotherapy. Breast Cancer Res Treat. 2005 Feb;89(3):243-9. PubMed PMID: 15754122. 10: Erk N, Biryol I. Voltammetric and HPLC techniques for the determination of paroxetine hydrochloride. Pharmazie. 2003 Oct;58(10):699-704. PubMed PMID: 14609280. |
PubChem Compound | 10915512 |
Last Modified | Nov 11 2021 |
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